molecular formula C12H13N5O4 B1682990 Toyocamycin CAS No. 606-58-6

Toyocamycin

Cat. No. B1682990
CAS RN: 606-58-6
M. Wt: 291.26 g/mol
InChI Key: XOKJUSAYZUAMGJ-WOUKDFQISA-N
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Description

Toyocamycin is an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures . It is an analog of adenosine, blocks RNA synthesis and ribosome function, and is used mainly as a tool in biochemistry .


Synthesis Analysis

Toyocamycin is produced by Streptomyces diastatochromogenes 1628 . The biosynthesis of Toyocamycin is regulated by the gene toyA, which is essential for its production .


Molecular Structure Analysis

The molecular structure of Toyocamycin is 4-Amino-5-cyano-7-(D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidine . The X-ray crystal structure of Toyocamycin bound to Rio1 at 2.0 Å has been determined .


Chemical Reactions Analysis

Toyocamycin has been found to interact with Rio1 kinase, resulting in a conformational switch that controls the oligomeric state and catalytic activity of the enzyme . It also has been identified as a potent and selective CDK9 inhibitor .


Physical And Chemical Properties Analysis

Toyocamycin has a molecular weight of 291.2627 and a chemical formula of C12H13N5O4 . More detailed physical and chemical properties can be found in the Safety Data Sheet .

Scientific Research Applications

Anticancer Activity

Toyocamycin has demonstrated significant anticancer effects. For instance, in human prostate cancer PC-3 cells, toyocamycin induced apoptosis through the crosstalk between reactive oxygen species (ROS) and the p38/ERK MAPK signaling pathway, highlighting its potential in cancer therapy (Park et al., 2017). Furthermore, toyocamycin was identified as a potent and selective CDK9 inhibitor in cancer cells, which could be leveraged for developing new cancer therapeutics (Pandey et al., 2022).

Enhancing Antibiotic Production

Studies on Streptomyces diastatochromogenes have shown that toyocamycin production can be substantially improved through genetic modifications and optimization of culture conditions. Genome shuffling and cumulative drug-resistance mutations led to strains with dramatically increased toyocamycin yields, providing insights into enhancing the production of this valuable antibiotic (Song et al., 2022), (Shentu et al., 2018).

Mechanistic Insights and Biological Applications

Toyocamycin's role extends beyond therapeutic applications to providing mechanistic insights. For example, it specifically inhibits auxin signaling mediated by the SCFTIR1 pathway in plants, offering a tool for studying hormone signaling pathways (Hayashi et al., 2009). Additionally, its application in a Drosophila melanogaster whole-organism screen helped visualize antineoplastic activity, suggesting its utility in drug discovery and development (Sprague & Agbedanu, 2021).

Safety And Hazards

Toyocamycin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKJUSAYZUAMGJ-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031395
Record name Toyocamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toyocamycin

CAS RN

606-58-6
Record name Toyocamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toyocamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toyocamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toyocamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOYOCAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7995C4D7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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